molecular formula C23H28ClFN4O3S B2860648 N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189914-85-9

N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2860648
CAS No.: 1189914-85-9
M. Wt: 495.01
InChI Key: VZBHMIWHZWWFCK-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core. Key structural features include:

  • A 3-chloro-4-fluorophenylmethyl group attached to the carboxamide nitrogen.
  • A pyridin-2-yl ring substituted at the 3-position with a piperidine-1-sulfonyl moiety.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClFN4O3S/c24-19-15-17(6-7-20(19)25)16-27-23(30)18-8-13-28(14-9-18)22-21(5-4-10-26-22)33(31,32)29-11-2-1-3-12-29/h4-7,10,15,18H,1-3,8-9,11-14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHMIWHZWWFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Compound Structure and Characteristics

This compound features a piperidine core with various functional groups, including a sulfonamide and a pyridine moiety. The presence of a 3-chloro-4-fluorophenyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIP1), which plays a crucial role in cellular necrosis pathways. By inhibiting RIP1, the compound may reduce cell death and inflammation, making it a candidate for treating neurodegenerative diseases and inflammatory disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Details
Target Receptor-interacting protein kinase 1 (RIP1)
Potential Applications Neurodegenerative diseases, inflammatory disorders
Mechanism Inhibition of RIP1 leading to reduced inflammation and cell death
Binding Affinity Studies indicate effective binding to RIP1, warranting further exploration

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine and pyridine rings, as well as the introduction of the chloro-fluorophenyl group. Common reagents used include chlorinating and fluorinating agents. The synthetic routes are designed to maximize yield and purity for biological testing.

Case Studies and Research Findings

Research has shown that compounds structurally similar to this compound exhibit various biological activities. For instance:

  • N-(4-fluorophenyl)methyl-piperidine-4-carboxamide : Similar piperidine core; potential kinase inhibition.
  • N-(3-chlorophenyl)-N'-methylpiperazine : Contains piperazine instead; noted for antidepressant properties.
  • N-[2-(4-fluorobenzoyl)]pyrrolidine : Exhibits anticancer activity due to its unique structure.

These analogs highlight the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds regarding their structural features and biological activities:

Compound Name Structure Features Biological Activity
N-(4-fluorophenyl)methyl-piperidine-4-carboxamideSimilar piperidine core; lacks sulfonamidePotentially similar kinase inhibition
N-(3-chlorophenyl)-N'-methylpiperazineContains piperazine instead of piperidineAntidepressant properties
N-[2-(4-fluorobenzoyl)]pyrrolidinePyrrolidine ring; fluorobenzoyl substituentAnticancer activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are analyzed below, with emphasis on substitutions affecting potency, selectivity, and pharmacokinetics.

Core Scaffold and Substitution Patterns
Compound Name Core Structure Key Substituents Biological Target (if known) Reference
N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide Piperidine-4-carboxamide - 3-(Piperidine-1-sulfonyl)pyridin-2-yl
- (3-chloro-4-fluorophenyl)methyl
Not specified Target compound
Dacomitinib () Quinazoline - (3-chloro-4-fluorophenyl)amino
- Piperidin-1-yl but-2-enamide
EGFR/HER2 kinases
AZD5363 () Piperidine-4-carboxamide - Pyrrolo[2,3-d]pyrimidin-4-yl
- 4-chlorophenyl-3-hydroxypropyl
Akt kinases
ML267 () Piperazine-carbothioamide - 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
- 4-methoxypyridin-2-yl
Bacterial phosphopantetheinyl transferase

Key Observations :

  • Piperidine vs. Piperazine : The target compound’s piperidine-1-sulfonyl group (vs. ML267’s piperazine-carbothioamide) may enhance metabolic stability due to reduced basicity and sulfur oxidation resistance .
  • Chloro-Fluoro Aromatic Substitutions: The 3-chloro-4-fluorophenyl group in the target compound mirrors dacomitinib’s substitution pattern, which is critical for EGFR/HER2 binding .
  • Sulfonyl vs. Carbothioamide : The piperidine-1-sulfonyl moiety in the target compound (vs. ML267’s carbothioamide) likely alters electronic properties, affecting enzyme inhibition potency and selectivity .
Potency and Selectivity
  • Kinase Inhibitors (): Dacomitinib’s quinazoline core and flexible but-2-enamide linker optimize binding to EGFR’s ATP pocket, achieving nM-level potency . AZD5363’s pyrrolopyrimidine substitution improves Akt selectivity over ROCK kinase by 100-fold, highlighting the role of heterocyclic substituents in selectivity . The target compound’s pyridine-sulfonyl group may confer distinct kinase preferences.
  • Enzyme Inhibitors () :

    • ML267’s carbothioamide group directly interacts with bacterial phosphopantetheinyl transferase, achieving IC₅₀ = 0.5 µM . The target compound’s sulfonyl group may reduce metal-binding capacity (critical for thioamide inhibitors), possibly lowering potency against similar targets.
Pharmacokinetic and Solubility Considerations
  • Aqueous Solubility : Substitutions at the pyridone 4-position in ’s Met kinase inhibitors improved solubility without compromising potency . The target compound’s piperidine-1-sulfonyl group (a strong electron-withdrawing moiety) may enhance solubility relative to lipophilic carbothioamides (e.g., ML267).
  • Metabolic Stability: Piperidine rings (vs.

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